2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide is an organic compound with a complex structure that includes a thiazole ring and a methoxybenzyl group
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondrial succinate dehydrogenase in actively respiring cells . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .
Mode of Action
The compound interacts with its target by being reduced by succinate dehydrogenase in the mitochondria of active cells . This reduction converts the water-soluble compound into an insoluble purple formazan .
Biochemical Pathways
The compound affects the citric acid cycle and the electron transport chain, both of which are vital for cellular respiration . The reduction of the compound to formazan can be seen as a downstream effect of these pathways .
Pharmacokinetics
It is known that the compound is sparingly soluble in water and ethanol, but soluble in dmso . This suggests that the compound’s bioavailability may be influenced by the solvent used.
Result of Action
The reduction of the compound to formazan results in the accumulation of purple crystals in the cells . The amount of formazan produced is directly proportional to the number of active cells . Therefore, the optical density of the formazan solution, measured at a wavelength of 490nm, can be used to determine cell viability .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored at room temperature and protected from light . Furthermore, the compound’s solubility in different solvents suggests that the choice of solvent can significantly impact its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves the reaction of 2,4-dimethylthiazole with 4-methoxybenzylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, and requires a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halides and thiols.
Scientific Research Applications
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethylthiazole
- 4-methoxybenzylamine
- Acetamide derivatives
Uniqueness
What sets 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-14(20-11(2)17-10)8-15(18)16-9-12-4-6-13(19-3)7-5-12/h4-7H,8-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZHXEFHCOGTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.